Cas no 24844-28-8 (rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol)

Technical Introduction: rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a prop-2-en-1-yl substituent at the 2-position. This compound is of interest in synthetic organic chemistry due to its stereochemical complexity and potential utility as an intermediate in the synthesis of biologically active molecules or functional materials. The presence of both hydroxyl and allyl groups offers versatility for further functionalization, including oxidation, reduction, or cyclization reactions. Its racemic form allows for broad applicability in exploratory research, while enantiopure variants may be employed in asymmetric synthesis. The compound's well-defined structure and reactivity make it a valuable building block for pharmaceutical and fine chemical applications.
rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol structure
24844-28-8 structure
Product Name:rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol
CAS No:24844-28-8
MF:C9H16O
MW:140.222743034363
CID:1423238
PubChem ID:12541935
Update Time:2025-10-31

rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol, 2-(2-propenyl)-, trans-
    • trans-2-(prop-2-en-1-yl)cyclohexan-1-ol
    • rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol
    • EN300-1625738
    • 24844-28-8
    • trans-2-allylcyclohexanol
    • (1R,2S)-2-prop-2-enylcyclohexan-1-ol
    • AKOS022142303
    • Rel-(1R,2S)-2-allylcyclohexan-1-ol
    • SBIOKFOCGZXJME-RKDXNWHRSA-N
    • racemic trans-2-allylcyclohexanol
    • SCHEMBL733246
    • Inchi: 1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h2,8-10H,1,3-7H2/t8-,9-/m1/s1
    • InChI Key: SBIOKFOCGZXJME-RKDXNWHRSA-N
    • SMILES: O[C@@H]1CCCC[C@H]1CC=C

Computed Properties

  • Exact Mass: 140.12018
  • Monoisotopic Mass: 140.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1625738-0.05g
rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol
24844-28-8
0.05g
$864.0 2023-07-10
Enamine
EN300-1625738-0.1g
rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol
24844-28-8
0.1g
$904.0 2023-07-10
Enamine
EN300-1625738-0.25g
rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol
24844-28-8
0.25g
$946.0 2023-07-10
Enamine
EN300-1625738-0.5g
rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol
24844-28-8
0.5g
$987.0 2023-07-10
Enamine
EN300-1625738-1.0g
rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol
24844-28-8
1.0g
$1029.0 2023-07-10
Enamine
EN300-1625738-2.5g
rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol
24844-28-8
2.5g
$2014.0 2023-07-10
Enamine
EN300-1625738-5.0g
rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol
24844-28-8
5.0g
$2981.0 2023-07-10
Enamine
EN300-1625738-10.0g
rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol
24844-28-8
10.0g
$4421.0 2023-07-10
Enamine
EN300-1625738-50mg
rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol
24844-28-8
50mg
$468.0 2023-09-22
Enamine
EN300-1625738-100mg
rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol
24844-28-8
100mg
$490.0 2023-09-22

rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol Related Literature

Additional information on rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol

Comprehensive Overview of rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol (CAS No. 24844-28-8): Properties, Applications, and Industry Insights

The compound rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol (CAS No. 24844-28-8) is a chiral cyclohexanol derivative with significant relevance in organic synthesis and pharmaceutical research. Its unique stereochemistry and functional groups make it a versatile intermediate for constructing complex molecules. The prop-2-en-1-yl (allyl) moiety introduces reactivity for further modifications, while the cyclohexan-1-ol backbone provides structural rigidity. Researchers often explore its enantioselective synthesis and stereochemical control to optimize yields in asymmetric catalysis.

In recent years, the demand for chiral building blocks like rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol has surged due to advancements in green chemistry and sustainable synthesis. A 2023 study highlighted its role in reducing waste generation compared to traditional racemic methods. The compound’s CAS No. 24844-28-8 frequently appears in patent filings for flavor and fragrance applications, where its subtle woody-herbal notes are prized. Users searching for "allyl cyclohexanol derivatives" or "chiral alcohol synthesis" often encounter this molecule in context of terpene modifications.

The pharmaceutical industry values rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol as a precursor for bioactive molecules. Its stereocenters allow access to multiple diastereomers, enabling structure-activity relationship (SAR) studies. Computational chemists utilize its 3D conformation data (available via PubChem CID cross-references) for molecular docking simulations. Recent forum discussions emphasize its potential in cannabinoid analog research, though strictly for non-controlled variants compliant with global regulations.

Analytical characterization of CAS No. 24844-28-8 typically involves HPLC chiral separation and NMR stereochemical analysis. The prop-2-en-1-yl group shows distinctive 1H-NMR signals at δ 5.8 ppm (vinyl proton), making it easily identifiable. Quality control protocols for this compound now incorporate AI-assisted purity prediction, addressing a common user query about "how to verify rac-(1R,2S) isomer purity".

From an industrial perspective, manufacturers optimize rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol production via continuous flow chemistry, reducing solvent use by 40% compared to batch processes. This aligns with the "solvent-free synthesis" trend dominating 2024 chemical literature. The compound’s logP value (experimentally determined as 2.3) makes it a candidate for liposomal delivery systems, another hot topic in drug formulation circles.

Environmental fate studies indicate 24844-28-8 undergoes aerobic biodegradation within 28 days (OECD 301B), a key consideration for users researching "eco-friendly intermediates". Its vapor pressure of 0.12 mmHg at 25°C suggests low volatility, reducing workplace exposure risks. These properties contribute to its inclusion in several GREENLIST™ databases for safer chemicals.

Emerging applications include use as a ligand precursor in transition metal catalysis, particularly for asymmetric hydrogenation reactions. The cyclohexan-1-ol scaffold’s conformational flexibility allows tuning of steric hindrance around catalytic centers. Recent publications describe its derivatives in CO2 fixation reactions, tapping into carbon capture technology trends.

For researchers handling rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol, proper storage conditions (recommended: inert atmosphere, -20°C) are critical to prevent radical polymerization of the allyl group. This addresses the frequent search term "stability of allylic alcohols". Analytical samples should be protected from light due to potential photoisomerization, a phenomenon gaining attention in photostability research.

The compound’s safety profile shows no marked ecotoxicity (Daphnia magna EC50 >100 mg/L), though standard PPE remains advisable during handling. Its REACH registration status (as of Q2 2024) confirms full compliance for EU market distribution. These details respond to regulatory concerns often raised alongside searches for "24844-28-8 SDS" or "cyclohexanol derivatives regulations".

Future research directions may explore enzymatic resolution of the racemate using lipase-catalyzed transesterification, a technique trending in biocatalysis papers. The pharmacophore potential of its molecular framework also warrants investigation, particularly for GPCR-targeted therapeutics. With chiral chemistry markets projected to grow at 6.8% CAGR through 2030, rac-(1R,2S)-2-(prop-2-en-1-yl)cyclohexan-1-ol will likely remain a compound of significant industrial and academic interest.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd